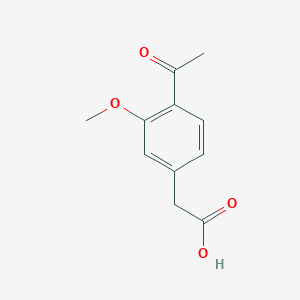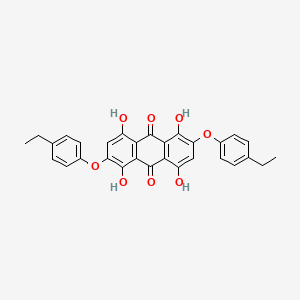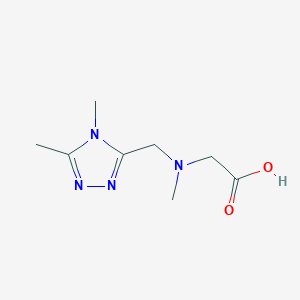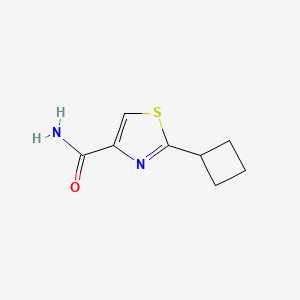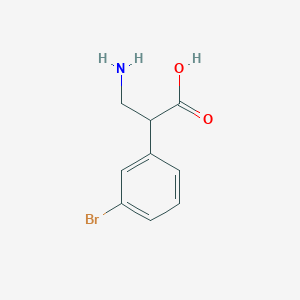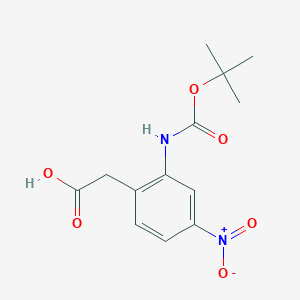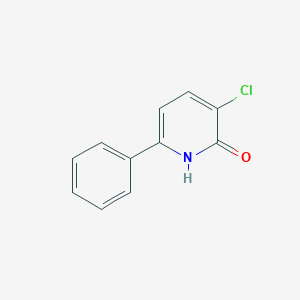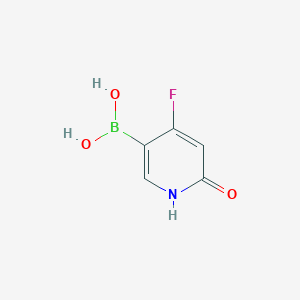
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a fluorine atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom or hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid has numerous applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.
Medicine: Boronic acids are known for their ability to inhibit certain enzymes, making them useful in the development of pharmaceuticals.
Mécanisme D'action
The mechanism by which (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles . This interaction is crucial in many of its applications, such as enzyme inhibition and molecular recognition. The boronic acid group forms a five-membered boronate ester with diols, which is a key feature in its biological and chemical activity .
Comparaison Avec Des Composés Similaires
- 6-Fluoro-3-pyridinylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
- 3-Pyridinylboronic acid
- Pyrene-1-boronic acid
Comparison: (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of substituents provides distinct reactivity and properties compared to other boronic acids. For instance, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The fluorine atom can affect the electronic properties of the pyridine ring, making it more reactive in certain chemical reactions .
Propriétés
Formule moléculaire |
C5H5BFNO3 |
|---|---|
Poids moléculaire |
156.91 g/mol |
Nom IUPAC |
(4-fluoro-6-oxo-1H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BFNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2,10-11H,(H,8,9) |
Clé InChI |
QYEZRBQLMABMOY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CNC(=O)C=C1F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)
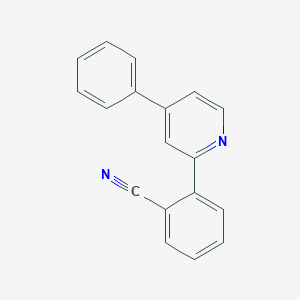

![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
